![molecular formula C9H15NO2 B3041607 Ethyl 2-isocyano-4-methylpentanoate CAS No. 33140-29-3](/img/structure/B3041607.png)
Ethyl 2-isocyano-4-methylpentanoate
Overview
Description
Ethyl 2-isocyano-4-methylpentanoate is a chemical compound with the molecular formula C9H15NO2 . It has a molecular weight of 169.22 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-isocyano-4-methylpentanoate consists of an ethyl ester group (COOCH2CH3) and an isocyanide group (N≡C) attached to a 4-methylpentanoate backbone .Physical And Chemical Properties Analysis
Ethyl 2-isocyano-4-methylpentanoate is a compound with a molecular weight of 169.22 . Detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Peptidyl 2,2-difluoro-3-aminopropionate : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate was synthesized for potential use as a proteinase inhibitor, showcasing its role in creating biologically active compounds (Angelastro et al., 1992).
- Chemical Transformations : Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate was produced through chemical reactions involving ethyl cyanoacetate, demonstrating its utility in complex organic syntheses (Harutyunyan et al., 2017).
Organoleptic Properties
- Fruity Aroma in Wines : Ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine have been studied for their contribution to wine's fruity aroma, indicating the compound's significance in food and beverage industries (Lytra et al., 2012).
- Enhancement of Aromatic Profiles : Investigations into the sensory impact of ethyl 2-hydroxy-4-methylpentanoate on the perception of fruity aromas in wines highlight its potential in enhancing specific sensory attributes (Lytra et al., 2015).
Biological and Environmental Studies
- Chemical Communication in Insects : Research on the slave-making ant Polyergus rufescens identified 3-ethyl-4-methylpentanol, a chemically similar compound, as part of the queen sex pheromone, suggesting potential applications in the study of insect behavior and ecology (Castracani et al., 2008).
- Safety Assessment of Related Compounds : 4-Methylpentanoic acid, closely related to ethyl 2-isocyano-4-methylpentanoate, was evaluated for various toxicological endpoints, indicating the importance of safety assessments in the use of such compounds (Api et al., 2020).
properties
IUPAC Name |
ethyl 2-isocyano-4-methylpentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8H,5-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJREGZYNZVSGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294328 | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33140-29-3 | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33140-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-isocyano-4-methylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101294328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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